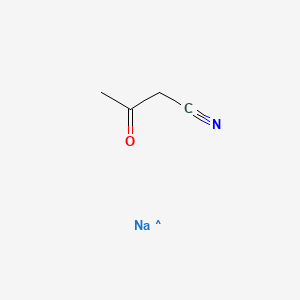

Cyanoacetone sodium

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H5NNaO |

|---|---|

Molecular Weight |

106.08 g/mol |

InChI |

InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2H2,1H3; |

InChI Key |

AWDAGITZFQFGGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC#N.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Cyanoacetone Sodium (CAS No. 70807-22-6): A Versatile Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of cyanoacetone sodium (CAS No. 70807-22-6), a pivotal intermediate in organic synthesis. The document elucidates its chemical and physical properties, provides a detailed synthesis protocol, and explores its diverse applications, with a particular focus on the construction of heterocyclic scaffolds relevant to the pharmaceutical, agrochemical, and dye industries. Emphasis is placed on the mechanistic underpinnings of its reactivity and practical considerations for its safe handling and use in a laboratory setting. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, systematically named sodium;3-oxobutanenitrile, is the sodium salt of cyanoacetone (3-oxobutanenitrile).[1][2][3] It is a highly valuable and reactive C4 building block in organic synthesis, primarily owing to the presence of multiple functional groups: a nitrile, a ketone, and an acidic α-hydrogen, which is deprotonated in the sodium salt form, creating a nucleophilic carbanion.[4] This unique combination of functionalities makes it a versatile precursor for a wide array of complex organic molecules.[5] Its utility is most pronounced in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents, agrochemicals, and dyes.[4]

The compound typically appears as a brown crystalline powder and is soluble in water.[1][5] Its reactivity stems from the enolate character, which allows for facile reactions with various electrophiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 70807-22-6 | [1][2] |

| Molecular Formula | C₄H₄NNaO | [1][3] |

| Molecular Weight | 105.07 g/mol | [1][2] |

| IUPAC Name | sodium;3-oxobutanenitrile | [2] |

| Synonyms | NACYA, SODIUM CYANOACETONE, 3-OXOBUTANENITRILE SODIUM SALT, 3-Hydroxycrotonitrile, sodium salt | [1] |

| Appearance | Brown crystalline powder | [1] |

| Solubility | Water soluble | [1][5] |

Note on Tautomerism: Cyanoacetone and its sodium salt exist in tautomeric equilibrium between the keto and enol forms. The enolate form is stabilized by conjugation with the nitrile group.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through a base-mediated condensation reaction. The following protocol is a self-validating system, providing a reliable method for its preparation in a laboratory setting. This procedure is adapted from principles outlined in the patent literature, which describes the reaction of an acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide.

Underlying Principle: Claisen-Type Condensation

The synthesis of this compound is a variation of the Claisen condensation. In this reaction, the α-proton of acetonitrile is abstracted by a strong base, in this case, sodium methoxide, to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetic acid ester (e.g., ethyl acetate). The subsequent collapse of the tetrahedral intermediate, with the departure of the ethoxide leaving group, yields the sodium salt of cyanoacetone.

acetonitrile [label="CH₃-C≡N"]; naome [label="NaOCH₃", fontcolor="#EA4335"]; carbanion [label="⁻CH₂-C≡N", fontcolor="#EA4335"]; ethyl_acetate [label="CH₃-C(=O)OEt"]; intermediate [label="Tetrahedral Intermediate"]; product [label="[CH₃-C(=O)-CH-C≡N]⁻ Na⁺", fontcolor="#34A853"]; ethanol [label="EtOH"];

acetonitrile -> carbanion [label="Base\n(NaOCH₃)"]; carbanion -> intermediate [label="Nucleophilic Attack"]; ethyl_acetate -> intermediate; intermediate -> product [label="Elimination\nof EtO⁻"]; product -> ethanol [style=invis]; }

Synthesis of this compound via Claisen-Type Condensation.

Experimental Procedure

Materials:

-

Acetonitrile (anhydrous)

-

Ethyl acetate (anhydrous)

-

Sodium methoxide

-

Anhydrous toluene or other suitable aprotic solvent

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Magnetic stirrer with a heating mantle.

-

Standard glassware for workup and filtration.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask under an inert atmosphere, suspend sodium methoxide (1.0 equivalent) in anhydrous toluene.

-

Addition of Acetonitrile: To the stirred suspension, add anhydrous acetonitrile (1.5 - 2.0 equivalents).

-

Heating: Gently heat the mixture to reflux with vigorous stirring.

-

Addition of Ethyl Acetate: Once refluxing, add anhydrous ethyl acetate (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours.

-

Reaction: Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) if a suitable system can be developed.

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.

-

Filtration and Washing: Collect the solid product by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous solvent (e.g., toluene or diethyl ether) to remove any unreacted starting materials.

-

Drying: Dry the isolated this compound under vacuum to obtain a fine powder.

Self-Validation: The success of the synthesis can be confirmed by the formation of a solid precipitate. Further characterization of the product by spectroscopic methods (IR and NMR, if available for comparison) and determination of its melting point (if it has a defined melting point before decomposition) would validate the identity and purity of the synthesized compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is vast, particularly in the construction of heterocyclic systems that are prevalent in medicinal chemistry and materials science.[4]

Knoevenagel Condensation

This compound can participate in Knoevenagel condensations with aldehydes and ketones. The reaction involves the nucleophilic addition of the enolate to the carbonyl group, followed by dehydration to yield an α,β-unsaturated nitrile.

Synthesis of Pyridine Derivatives

This compound is a valuable precursor for the synthesis of substituted pyridines. For instance, in a Hantzsch-type pyridine synthesis, it can be reacted with an α,β-unsaturated carbonyl compound and an ammonia source.[4]

start [label="{this compound | + α,β-Unsaturated Ketone | + Ammonia Source}"]; intermediate [label="Dihydropyridine Intermediate"]; product [label="Substituted Pyridine"];

start -> intermediate [label="Condensation/\nCyclization"]; intermediate -> product [label="Oxidation/Aromatization"]; }

General scheme for pyridine synthesis using this compound.

Synthesis of Pyrimidine Derivatives

The reaction of this compound with amidines, ureas, or thioureas provides a straightforward route to functionalized pyrimidines.[6] This is a powerful method for generating libraries of compounds for biological screening.

Experimental Example: Synthesis of a Triazolopyrimidine Derivative

A patent for Ghrelin O-acyl transferase inhibitors describes the use of this compound in the synthesis of a key intermediate. In a suitable solvent such as N,N-dimethylformamide (DMF), this compound is reacted with an alkylating agent (e.g., a substituted bromomethylpyridine) to yield a substituted butanenitrile. This intermediate is then cyclized with 1H-1,2,4-triazol-3-amine to form the final triazolopyrimidine product.

Thorpe-Ziegler Reaction

While the classical Thorpe reaction involves the self-condensation of nitriles, the principles can be extended to intramolecular reactions. A dinitrile derived from this compound could potentially undergo a Thorpe-Ziegler cyclization to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when working with this compound and its precursors.

GHS Hazard Information: this compound is classified as hazardous. The GHS hazard statements include:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H317: May cause an allergic skin reaction.

Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Store separately from food and feedstuffs.

Disposal:

-

Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound (CAS No. 70807-22-6) is a highly versatile and reactive intermediate with significant applications in organic synthesis, particularly in the construction of diverse heterocyclic frameworks. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important synthetic building block.

References

-

LookChem. Cas 70807-22-6, this compound SALT. LookChem. Available at: [Link]. (Accessed February 7, 2026).

- Google Patents. CN115215805B - Preparation process of 2-cyano pyrimidine. Google Patents.

- Google Patents. US4728743A - Process for the production of 3-oxonitriles. Google Patents.

-

Organic Syntheses. Procedure. Organic Syntheses. Available at: [Link]. (Accessed February 7, 2026).

-

Carbon. Preparation and Characterisation of Metal Acetylacetonate Complexes. Carbon. Available at: [Link]. (Accessed February 7, 2026).

-

Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]. (Accessed February 7, 2026).

-

ChemBK. 3-oxobutanenitrile. ChemBK. Available at: [Link]. (Accessed February 7, 2026).

-

RSC Publishing. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. Available at: [Link]. (Accessed February 7, 2026).

-

PubChem. This compound salt | C4H5NNaO | CID 71650496. PubChem. Available at: [Link]. (Accessed February 7, 2026).

Sources

- 1. reddit.com [reddit.com]

- 2. chembk.com [chembk.com]

- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 5. 3-Oxobutanenitrile | 2469-99-0 [chemicalbook.com]

- 6. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Cyanoacetone Sodium for Advanced Research and Development

This guide provides a comprehensive overview of the synthesis of cyanoacetone sodium, a critical intermediate in the pharmaceutical and fine chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core synthetic pathways, mechanistic underpinnings, and practical considerations for the successful preparation of this versatile building block. Full editorial control has been exercised to present this information in a logical and instructive format, prioritizing scientific integrity and actionable insights.

Introduction: The Significance of this compound

This compound, the sodium salt of 3-oxobutanenitrile, is a highly valuable reagent in organic synthesis. Its utility stems from the presence of a reactive methylene group activated by both a ketone and a nitrile functionality, making it a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This unique structural feature allows for its application in the synthesis of a diverse range of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents and agrochemicals. The sodium salt form offers advantages in terms of stability and handling compared to the free β-ketonitrile, which can be prone to self-condensation and other side reactions.

Primary Synthesis Pathway: The Claisen Condensation

The most prevalent and industrially relevant method for the synthesis of this compound is the Claisen condensation of an acetic acid ester with acetonitrile in the presence of a strong sodium base. This reaction provides a direct and efficient route to the target compound.

Mechanistic Insights

The reaction proceeds via a base-mediated condensation mechanism. The strong base, typically sodium ethoxide or sodium methoxide, deprotonates acetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic acid ester. The resulting tetrahedral intermediate subsequently collapses, eliminating an alkoxide ion to yield the β-ketonitrile. In the presence of a stoichiometric amount of base, the acidic proton on the α-carbon of the newly formed cyanoacetone is abstracted, leading to the formation of the stable sodium salt, which often precipitates from the reaction mixture, driving the equilibrium towards the product.

Caption: Mechanism of this compound Synthesis via Claisen Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established principles of the Claisen condensation for β-ketonitriles.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Acetonitrile

-

Ethyl acetate

-

Anhydrous diethyl ether (for washing)

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

-

Magnetic stirrer with a heating mantle

-

Schlenk line or other inert atmosphere setup

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition to maintain a manageable reaction temperature. Continue stirring until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add acetonitrile. Heat the mixture to a gentle reflux with stirring.

-

Addition of Ethyl Acetate: Slowly add ethyl acetate to the refluxing mixture via the dropping funnel over a period of 1-2 hours. A precipitate of this compound should begin to form.

-

Reaction Completion and Isolation: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.

-

Cooling and Filtration: Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts. Dry the product under vacuum to obtain this compound as a solid.

Table 1: Representative Reaction Parameters

| Parameter | Value | Rationale |

| Molar Ratio (Acetonitrile:Ethyl Acetate:Sodium) | 1.0 : 1.0 : 1.0 | A stoichiometric amount of base is required to drive the reaction to completion by forming the stable sodium salt of the product. |

| Solvent | Anhydrous Ethanol | Reacts with sodium to form the necessary sodium ethoxide base in situ. |

| Reaction Temperature | Reflux (~78 °C) | Provides sufficient energy to overcome the activation energy of the reaction while minimizing side reactions. |

| Reaction Time | 4-5 hours | Ensures a high conversion of the starting materials to the product. |

Alternative Synthesis Pathways

While the Claisen condensation is the most common method, other approaches for the synthesis of β-ketonitriles exist and may be suitable for specific applications or for accessing derivatives.

Acylation of Acetonitrile with Acyl Chlorides or Anhydrides

Acetonitrile can be deprotonated using a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form its enolate. This enolate can then be acylated with an acyl chloride or anhydride. This method offers high reactivity but requires cryogenic temperatures and the use of more expensive and sensitive reagents.

"Green" Synthesis Approaches

Recent research has focused on developing more environmentally friendly methods for β-ketonitrile synthesis. One such approach involves the use of potassium tert-butoxide as a less hazardous base and conducting the reaction under milder conditions.[1]

Characterization of Cyanoacetone

The direct characterization of this compound can be challenging due to its salt-like nature and potential hygroscopicity. A common and effective method for confirming the identity of the product is to convert a small sample of the sodium salt to the free β-ketonitrile, 3-oxobutanenitrile (cyanoacetone), by careful acidification, followed by extraction and spectroscopic analysis.

Caption: Workflow for the Characterization of Cyanoacetone.

Table 2: Spectroscopic Data for 3-Oxobutanenitrile

| Technique | Expected Chemical Shifts / Bands | Interpretation |

| ¹H NMR | δ ~2.3 ppm (s, 3H), δ ~3.5 ppm (s, 2H) | Singlet for the methyl protons adjacent to the carbonyl group. Singlet for the methylene protons between the carbonyl and nitrile groups. |

| ¹³C NMR | δ ~30 ppm, δ ~50 ppm, δ ~115 ppm, δ ~200 ppm | Resonances corresponding to the methyl carbon, methylene carbon, nitrile carbon, and carbonyl carbon, respectively.[2] |

| FT-IR | ~2250 cm⁻¹ (sharp), ~1720 cm⁻¹ (strong) | Characteristic sharp absorption for the C≡N stretch. Strong absorption for the C=O stretch of the ketone. |

Safety and Handling Considerations

The synthesis of this compound involves the use of hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

-

Sodium Metal: Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere or a layer of inert hydrocarbon solvent.

-

Sodium Ethoxide: A strong base and corrosive. Reacts with moisture in the air and should be handled in a dry, inert atmosphere. Causes severe skin and eye burns.

-

Acetonitrile: Flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed.

-

This compound: Handle with care, avoiding dust inhalation and contact with skin and eyes.

Conclusion

The Claisen condensation remains the most robust and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to strict safety protocols are paramount for the successful and safe production of this important synthetic intermediate. The characterization of the corresponding free β-ketonitrile provides a reliable method for product verification, ensuring its suitability for subsequent applications in research and development.

References

- El-Ghandour, A. H., & El-Gazzar, A. B. A. (2007). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Journal of Chemical Research, Synopses, (10), 601-605.

- Google Patents. (2016). CN106045879A - Preparation method for cyanoacetic acid.

-

ChemBK. (2024). 3-oxobutanenitrile. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2023). Sodium ethoxide. Retrieved February 7, 2026, from [Link]

-

Quora. (2014). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Retrieved February 7, 2026, from [Link]

-

NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved February 7, 2026, from [Link]

- Google Patents. (1981). SU831729A1 - Method of purifying sodium cyanate from impurities.

-

University of Wisconsin-Madison. (n.d.). 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. Retrieved February 7, 2026, from [Link]

-

University of California, Santa Barbara. (2012). Sodium.pdf - Standard Operating Procedure. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved February 7, 2026, from [Link]

- Google Patents. (2017). CN106349108A - Cyanoacetic acid separation and purification method.

-

KPL International Ltd. (n.d.). SODIUM METAL: FACTS, DANGERS AND SAFETY PRECAUTIONS. Retrieved February 7, 2026, from [Link]

-

YouTube. (2023). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 7, 2026, from [Link]

-

NIST. (n.d.). Sodium cyanate. Retrieved February 7, 2026, from [Link]

-

Gelest, Inc. (2015). SODIUM ETHOXIDE. 95%. Retrieved February 7, 2026, from [Link]

-

Stanford University. (n.d.). Standard Operating Procedure SODIUM. Retrieved February 7, 2026, from [Link]

- Kiyokawa, K., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2969–2976.

- Toda, F., et al. (2001). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.

-

Princeton University. (n.d.). Sodium | Office of Environmental Health and Safety. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) salt, (b) EG, and (c) DES2. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100... | Download Table. Retrieved February 7, 2026, from [Link]

-

Stanford University. (n.d.). Standard Operating Procedure - Sodium. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 7, 2026, from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Typical FTIR spectrum obtained from acetone reagent. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). This compound salt | C4H5NNaO | CID 71650496. Retrieved February 7, 2026, from [Link]

Sources

Technical Guide: Spectroscopic Characterization and Structural Dynamics of Cyanoacetone Sodium

Executive Summary & Core Directive

Cyanoacetone sodium (Sodium 1-cyanoprop-1-en-2-olate) is a highly reactive

The Core Challenge: Researchers often misinterpret the spectra of this salt because they analyze it as a static ketone. In reality, it is a resonance hybrid where the negative charge is delocalized between the oxygen (enolate), the

This guide provides a self-validating workflow to synthesize, isolate, and spectroscopically confirm the identity of this compound, distinguishing it from its neutral precursor and decomposition products.

Structural Dynamics: The "Why" Behind the Spectra

To interpret the NMR and IR data, one must first understand the electronic environment. The anion is not a simple ketone; it is a conjugated system.

Resonance Hybridization

Upon deprotonation, the hybridization of the

Spectroscopic Consequences:

-

IR: The

bond order decreases (contribution from Form C), shifting the stretch to a lower wavenumber. The -

NMR: The

-protons become vinylic (shielded compared to neutral

Synthesis & Sample Preparation

Warning: Neutral cyanoacetone is unstable and polymerizes rapidly. The most reliable route to the pure sodium salt for analysis is the isoxazole ring-opening method .

Protocol: Base-Mediated Ring Opening of 5-Methylisoxazole

This method generates the thermodynamically stable

-

Reagents: 5-Methylisoxazole (1.0 eq), Sodium Ethoxide (NaOEt, 1.05 eq), Absolute Ethanol (anhydrous).

-

Reaction:

-

Dissolve NaOEt in absolute ethanol under

atmosphere. -

Add 5-Methylisoxazole dropwise at

. -

Stir for 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

-

Isolation (for IR/Solid State NMR):

-

Remove solvent in vacuo strictly under anhydrous conditions.

-

Result: Hygroscopic yellow powder (Sodium cyanoacetone).

-

Storage: Glovebox only. Moisture hydrolyzes it back to acetone and cyanide/carbonate byproducts.

-

Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum provides the fastest "Go/No-Go" decision on whether you have successfully formed the salt.

Method: ATR (Attenuated Total Reflectance) under Nitrogen purge or Nujol Mull. Do not use KBr pellets (hygroscopic nature destroys the salt).

| Functional Group | Neutral Cyanoacetone ( | Sodium Salt ( | Mechanistic Explanation |

| Nitrile ( | Critical Diagnostic: Conjugation with the enolate lowers the bond order (Ketenimine contribution). | ||

| Carbonyl ( | Absent | The localized | |

| Enolate ( | N/A | A composite band representing the conjugated |

Expert Insight: If you see a peak at

NMR Spectroscopy (Electronic Environment)

NMR analysis of this salt is prone to solvent artifacts.

Solvent Selection Strategy

-

/

-

DMSO-

(Aprotic Polar): RECOMMENDED. It dissolves the salt well and prevents proton exchange, allowing visualization of the vinylic proton.

NMR Data (400 MHz, DMSO- )

| Proton | Neutral ( | Sodium Salt ( | Multiplicity | Notes |

| Singlet | Shielded due to increased electron density in the anion. | |||

| Singlet | Vinylic character. Shifts downfield relative to a carbanion but upfield relative to a pure alkene due to anionic shielding. |

NMR Data (100 MHz, DMSO- )

-

Nitrile (

): Shifts upfield ( -

Enolate Carbon (

): Shifts upfield significantly compared to the ketone ( -

-Carbon (

Analytical Workflow & Logic

Use this flowchart to validate your sample before committing it to expensive downstream synthesis.

References

-

Synthesis via Isoxazole: Elnagdi, M. H., et al. "Utility of cyanoacetamide derivatives in heterocyclic synthesis." Tübitak Academic Journals, 2008. Link

- Enolate Characterization: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (General reference for -ketonitrile IR shifts).

-

Solvent Effects in NMR: Abraham, R. J., et al.[1] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1][2] Link

-

Tautomerism Principles: "Keto-Enol Tautomerism and NMR." Encyclopedia.pub. Link (Generalized principles for

-dicarbonyl systems).

Sources

An In-depth Technical Guide to the Safe Handling of Cyanoacetone Sodium Salt

Introduction

Cyanoacetone sodium salt is a crucial intermediate and building block in organic synthesis, finding significant application in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its utility as a reagent in the development of novel chemical entities underscores its importance in both academic research and industrial drug development.[1] However, its chemical properties necessitate a thorough understanding and strict adherence to safety and handling protocols to mitigate potential risks to researchers and the environment. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound salt, grounded in established safety principles and regulatory guidelines.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is the proactive identification and assessment of chemical hazards. While comprehensive toxicological data for this compound salt is not fully available, the available information indicates several potential hazards that demand careful management.[2][3]

Potential Health Effects:

-

Skin Contact: May cause skin irritation.[2][3] Some sources also indicate it can be harmful in contact with skin and may cause an allergic skin reaction.[4][5]

-

Ingestion: May cause irritation of the digestive tract and is considered harmful if swallowed.[2][3][4][5]

The toxicological properties of this substance have not been fully investigated, which necessitates treating it with a high degree of caution.[2][3] Before any procedure involving this compound salt, a thorough risk assessment must be conducted to identify potential exposure scenarios and implement appropriate control measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from chemical hazards. For this compound salt, the following are essential:

-

Ventilation: All handling of this compound salt, particularly in its solid, powdered form, must be conducted in a well-ventilated area.[2][6][7] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dusts or aerosols.

-

Safety Equipment: Facilities that store or utilize this material should be equipped with an eyewash station and a safety shower, providing immediate decontamination capabilities in the event of an exposure.[2]

Personal Protective Equipment (PPE): A Barrier Against Exposure

Personal Protective Equipment (PPE) is essential to prevent direct contact with hazardous materials.[8][9][10] The selection of appropriate PPE should be guided by the specific laboratory procedures and the associated risks.

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][11] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2][7] Nitrile gloves are a common choice, but it is crucial to consult the manufacturer's compatibility data for the specific chemicals being used. Gloves must be inspected before use and removed and replaced immediately if they become contaminated or show signs of degradation.[7]

-

Protective Clothing: A lab coat or other appropriate protective clothing is required to prevent skin exposure.[2][7][11] For tasks with a higher risk of splashes or spills, impervious clothing may be necessary.[6][7]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6] The selection and use of respirators must comply with OSHA's respirator regulations found in 29 CFR 1910.134.[2]

Caption: PPE Selection Workflow for this compound Salt.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling Procedures:

-

Wash hands and exposed skin thoroughly after handling.[2][11][12]

-

Use non-sparking tools to prevent ignition sources.[7]

Storage Conditions:

-

Store in a tightly closed container.[2]

-

Store away from incompatible materials such as oxidizing agents, acids, and acid salts.[2][11][13] Contact with acids can liberate toxic and flammable hydrogen cyanide gas.[13][14]

-

Avoid excess heat and strong oxidants.[2]

Emergency Procedures

Prompt and appropriate action during an emergency is crucial to minimize harm.

First Aid Measures

Immediate medical attention is essential for any suspected exposure.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][14] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes immediately.[2][7] Flush the affected skin with plenty of water for at least 15 minutes.[2][3] Seek medical aid.

-

Inhalation: Move the exposed individual to fresh air immediately.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[7][14] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2][3] Never give anything by mouth to an unconscious person.[2][3][7][13] Seek immediate medical attention.

Spill Response

The response to a chemical spill depends on its size and nature.[15]

For Small Spills:

-

Don the appropriate PPE as outlined in Section 3.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][16]

-

Collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for disposal.[7][11][16]

-

Clean the spill area with soap and water.[13]

-

Ensure adequate ventilation of the area.[2]

For Large Spills:

-

Evacuate the area immediately.[13]

-

Contact your institution's emergency response team (e.g., Environmental Health and Safety).

Caption: Spill Response Workflow for this compound Salt.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, chemical foam, or alcohol-resistant foam.[2][7] The most appropriate agent should be used to extinguish the fire.[2]

-

Hazards from Combustion: During a fire, irritating and highly toxic gases, such as carbon monoxide, carbon dioxide, and nitriles, may be generated through thermal decomposition.[2][11]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent), and full protective gear.[2][11]

Waste Disposal

All waste containing this compound salt must be disposed of in a manner consistent with federal, state, and local regulations.[2]

-

Collect waste material in a clearly labeled, appropriate container.[16]

-

Contaminated materials, such as absorbent pads and used PPE, should also be treated as hazardous waste.

-

Disposal should be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

-

Do not allow the chemical to enter drains or the environment.[7]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₄NNaO | [1][5] |

| Molecular Weight | 105.07 g/mol | [1][5] |

| Appearance | Brown crystalline powder | [1] |

| Solubility | Water-soluble | [1] |

| Stability | Stable under normal temperatures and pressures. | [2] |

| Incompatibilities | Oxidizing agents, acids, acid salts. | [2][11][13] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, irritating and toxic fumes and gases, nitriles. | [2][11] |

References

-

sodium cyanoacetate | CAS#:1071-36-9 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

-

Cas 70807-22-6, this compound SALT - LookChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Laboratory chemical safety summary: sodium cyanide and potassium cyanide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Cyanide Salts - UNC Charlotte. (2022, November). Retrieved February 7, 2026, from [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth. (n.d.). Retrieved February 7, 2026, from [Link]

-

This compound salt | C4H5NNaO | CID 71650496 - PubChem - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

-

Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | C4H4NNaO | CID 55250325 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Standard Operating Procedure for Cyanide Salts. (n.d.). University of Houston. Retrieved February 7, 2026, from [Link]

-

Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved February 7, 2026, from [Link]

-

Personal Protective Equipment for Chemical Handling | Safelyio. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. sodium cyanoacetate | CAS#:1071-36-9 | Chemsrc [chemsrc.com]

- 3. This compound salt | C4H5NNaO | CID 71650496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanenitrile, 3-oxo-, ion(1-), sodium (1:1) | C4H4NNaO | CID 55250325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. blog.storemasta.com.au [blog.storemasta.com.au]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. safelyio.com [safelyio.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. safety.charlotte.edu [safety.charlotte.edu]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 15. geneseo.edu [geneseo.edu]

- 16. uh.edu [uh.edu]

Technical Guide: Tautomerism and Ambident Reactivity of Cyanoacetone Sodium in Solution

Executive Summary

Sodium cyanoacetone (Sodium acetoacetonitrile, CAS: 70807-22-6) is a critical C3 synthon in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted pyridines and pyrimidines via the Guareschi-Thorpe condensation.

While often simplified as a static enolate, the species exhibits complex metallotropic equilibrium and ambident nucleophilicity in solution. The "tautomerism" of the salt refers to the dynamic shifting of the sodium cation between the oxygen (O-sodio), carbon (C-sodio), and nitrogen (N-sodio) sites, governed strictly by solvent polarity and hard-soft acid-base (HSAB) principles.

This guide provides a mechanistic breakdown of these solution-state dynamics to enable precise regiocontrol during alkylation and condensation reactions.

Mechanistic Fundamentals: The Ambident Anion

Unlike neutral cyanoacetone, which undergoes proton-transfer tautomerism (keto-enol), the sodium salt exists as a resonance-stabilized anion. However, the location of the counter-ion (

Resonance Structures

Upon deprotonation of the methylene bridge (

-

Form A (Enolate): Charge on Oxygen. Favored by hard electrophiles and oxophilic counter-ions.

-

Form B (Carbanion): Charge on Carbon. The reactive species for C-C bond formation.

-

Form C (Ketenimine): Charge on Nitrogen.[1] Less common but relevant in highly polar aprotic media.

Visualization of Resonance Dynamics

Figure 1: The delocalization of charge dictates the site of reactivity. In the sodium salt, the position of Na+ biases this equilibrium.

Solvation Thermodynamics: The "In Solution" Reality

The reactivity of sodium cyanoacetone is not intrinsic to the molecule but is an emergent property of the Ion Pair status in solution.

Solvent-Dependent Coordination

The sodium cation (

| Solvent Type | Example | Interaction Mode | Dominant Species | Reactive Consequence |

| Non-Polar / Weakly Polar | THF, Toluene | Contact Ion Pair (CIP) | O-Chelated Sodium | |

| Polar Aprotic | DMSO, DMF, NMP | Solvent-Separated Ion Pair (SSIP) | "Naked" Anion | Charge density dictates; O-Alkylation risk increases with hard electrophiles. |

| Protic | Ethanol, Water | Solvated / H-Bonded | H-Bonded Anion | Anion stabilized by H-bonds; Nucleophilicity suppressed. Reversible protonation occurs.[2] |

The Metallotropic Shift

In THF, the sodium is tightly bound to the oxygen (Enolate form). As DMSO is added, the solvent molecules solvate the

Figure 2: Transition from Contact Ion Pair to Solvent-Separated Ion Pair dictates regioselectivity.

Spectroscopic Characterization

To validate the structure of the salt in your specific medium, use the following spectroscopic markers.

Infrared Spectroscopy (IR)

The formation of the enolate results in a bathochromic shift (red shift) of the nitrile and carbonyl bands due to conjugation.

-

Neutral Cyanoacetone:

(Weak conjugation). -

Sodium Salt (Solid/THF):

. The negative charge delocalization into the nitrile group lowers the bond order, reducing the wavenumber. -

Carbonyl Band: Shifts from

(ketone) to

Nuclear Magnetic Resonance ( H NMR)

Data compares the neutral species in

| Proton Environment | Neutral ( | Sodium Salt ( | Mechanistic Insight |

| Methyl ( | 2.35 (s) | 1.8 - 2.0 (s) | Shielding due to increased electron density in the anion. |

| Methylene ( | 3.60 (s) | Disappears / 4.4 (s, vinyl) | The acidic protons are removed. If residual protonation exists, a vinylic signal appears due to enol character. |

| Enol -OH | ~12.0 (broad, if present) | Absent | Salt is fully deprotonated. |

Experimental Protocols

Protocol A: Preparation of Anhydrous Sodium Cyanoacetone

Use this protocol to generate the reactive intermediate for C-alkylation.

-

Setup: Flame-dry a 250mL 3-neck round bottom flask under Argon atmosphere.

-

Base Preparation: Suspend Sodium Hydride (NaH, 60% in oil, 1.1 eq) in anhydrous THF (10 vol).

-

Addition: Cool to 0°C. Add Cyanoacetone (1.0 eq) dropwise over 30 minutes.

-

Observation: Hydrogen gas evolution (

) will be vigorous.

-

-

Maturation: Allow to warm to room temperature and stir for 1 hour. The solution should turn from clear to a pale yellow suspension (formation of the enolate precipitate).

-

Validation: Take an aliquot, evaporate THF, and redissolve in

for NMR confirmation (Look for loss of 3.6 ppm peak).

Protocol B: Regioselective C-Alkylation

To force C-alkylation over O-alkylation:

-

Solvent Choice: Maintain the salt in THF (Contact Ion Pair). Do NOT use HMPA or DMPU, as these dissociate the ion pair and promote O-alkylation.

-

Electrophile: Add the alkyl halide (e.g., Benzyl Bromide).

-

Temperature: Keep at 0°C to Kinetic Control.

-

Mechanism: The

coordinates with the enolate oxygen and the leaving group of the alkyl halide, directing the alkyl group to the alpha-carbon via a 6-membered transition state.

References

-

PubChem. Cyanoacetone sodium salt (Compound).[3] National Library of Medicine. Available at: [Link]

-

Dotsenko, V. V., et al. (2012).[4] Regioselectivity of the reaction of cyanothioacetamide with 2-acetylcycloalkanones.[4] Chemistry of Heterocyclic Compounds.[4] Available at: [Link]

-

MacMillan Group. (2008). Enolate Seminar: Kinetic vs Thermodynamic Control & Ambident Reactivity. Princeton University. Available at: [Link]

-

Breugst, M., et al. (2010).[1] Nucleophilic Reactivities of Imide and Amide Anions.[1] Journal of Organic Chemistry.[1][5] Available at: [Link]

-

Tishkov, A. A., et al. (2005). Ambident Reactivity of the Nitrite Ion Revisited.[6][7] Angewandte Chemie International Edition.[1] Available at: [Link]

Sources

- 1. Nucleophilic reactivities of imide and amide anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]

- 3. This compound salt | C4H5NNaO | CID 71650496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Control of the ambident reactivity of the nitrite ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Guide: Utilization of Cyanoacetone Sodium in Agrochemical Heterocycle Synthesis

Topic: Application of Cyanoacetone Sodium in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Process Chemists, Agrochemical Researchers, and Drug Development Scientists[1]

Executive Summary

This compound (Sodium 3-oxobutanenitrile, CAS 70807-22-6) is a high-value C3 synthon utilized extensively in the synthesis of nitrogen-containing heterocycles.[2] Unlike its free acid form (cyanoacetone), which is prone to rapid polymerization and instability, the sodium enolate salt offers superior shelf stability and nucleophilic reactivity.[1]

Its primary utility in agrochemistry lies in its ability to function as a 1,3-difunctional electrophile/nucleophile pair.[1] It is the definitive precursor for 3-amino-5-methylpyrazole , a critical scaffold in the manufacturing of carbamate insecticides (e.g., Dimetilan), sulfonamide herbicides, and pyrazole-carboxamide fungicides.[1] This guide details the mechanistic principles, validated synthesis protocols, and safety frameworks for deploying this compound in industrial chemical development.[1]

Chemical Profile & Mechanistic Advantages[1][2][3][4][5]

Structural Properties

This compound exists as a resonance-stabilized enolate.[2] This ambident nucleophilicity allows it to react selectively at either the carbon or oxygen center depending on the electrophile and solvent conditions, though C-alkylation/acylation is dominant in heterocycle formation.[1]

| Property | Specification |

| IUPAC Name | Sodium 3-oxobutanenitrile (Enolate form) |

| CAS Number | 70807-22-6 |

| Formula | C₄H₄NNaO |

| MW | 105.07 g/mol |

| Appearance | Hygroscopic off-white to yellowish powder |

| Solubility | High in water, MeOH; moderate in EtOH; low in non-polar solvents |

| Stability | Stable as dry salt; free acid polymerizes rapidly |

The "C3 Synthon" Logic

In heterocyclic synthesis, this compound provides a three-carbon fragment containing a nitrile (C1) and a ketone (C3).[1][2]

-

Reaction with Hydrazines: Yields amino-pyrazoles .[2] The hydrazine nitrogens attack the ketone and the nitrile carbon sequentially.

-

Reaction with Urea/Amidines: Yields pyrimidines .[2]

-

Gewald Reaction: Reaction with elemental sulfur and a base yields aminothiophenes .[2]

Critical Application: Synthesis of 3-Amino-5-methylpyrazole[2][4][6][7][8][9][10][11]

The most significant industrial application of this compound is the synthesis of 3-amino-5-methylpyrazole .[2] This intermediate is the structural core for numerous crop protection agents.

Reaction Scheme

The reaction proceeds via a condensation-cyclization mechanism.[2] Hydrazine first condenses with the ketone carbonyl to form a hydrazone intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile group to close the ring.

Caption: Mechanistic pathway for the conversion of this compound to 3-Amino-5-methylpyrazole.

Detailed Protocol

Objective: Synthesis of high-purity 3-amino-5-methylpyrazole (AMP).

Reagents:

-

Hydrazine Hydrate (80% or 100%): 55-65 g (1.1 mol excess)[2]

-

Solvent: Ethanol (300 mL) or Water (if salt solubility permits)[1][2]

-

Acid Catalyst: HCl (conc., catalytic amount, optional but improves rate)

Procedure:

-

Preparation: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve This compound (105.1 g) in Ethanol (300 mL) .

-

Note: If using the free acid generated in situ (not recommended due to stability), keep temperature <0°C. Using the sodium salt allows room temperature handling.[1]

-

-

Addition: Add Hydrazine Hydrate (1.1 eq) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature between 30–40°C using an ice bath if necessary.

-

Cyclization: Once addition is complete, heat the mixture to reflux (78°C) for 3–5 hours.

-

Monitoring: Monitor consumption of nitrile peak (~2200 cm⁻¹) via IR or disappearance of starting material via TLC (EtOAc:MeOH 9:1).[2]

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Evaporate ethanol under reduced pressure.

-

The residue will contain the product and sodium hydroxide/salts.

-

Extraction: Extract the residue with warm Toluene or Isopropyl Alcohol (3 x 100 mL).[2] The inorganic salts will remain undissolved.

-

-

Purification: Combine organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

Troubleshooting:

-

Low Yield:[2] Ensure the reaction is refluxed sufficiently to drive the attack on the nitrile. Incomplete cyclization leads to the open-chain hydrazone.

-

Color: Darkening indicates oxidation.[2] Perform reaction under Nitrogen atmosphere.

Agrochemical Applications & Derivatives

The 3-amino-5-methylpyrazole (AMP) derived from this compound is a "privileged structure" in agrochemistry.

Insecticides (Carbamates)

AMP is the direct precursor to Dimetilan (1-dimethylcarbamoyl-5-methyl-3-pyrazolyl dimethylcarbamate), a systemic carbamate insecticide used for fly control.

-

Synthesis: AMP is reacted with dimethylcarbamoyl chloride.[2] The amino group and the ring nitrogen are both carbamoylated.

Sulfonamide Herbicides

The free amino group at position 3 is an excellent nucleophile for sulfonylation.[2]

-

Workflow: AMP + Aryl Sulfonyl Chloride

Sulfonamido-pyrazole .[2] -

This motif is found in various experimental ALS-inhibitor herbicides, where the pyrazole ring mimics the heterocycles found in sulfonylureas.[1]

Fungicides (Pyrazole-Carboxamides)

While modern SDHI fungicides (like Isopyrazam) often use more complex pyrazoles (e.g., with difluoromethyl groups), the methyl-pyrazole core remains a standard for generic antifungal screening and older generation protectants.[1][2]

Safety & Handling Protocols

Hazard Classification (GHS):

-

Acute Toxicity: Category 4 (Oral/Dermal).[2]

-

Skin Corrosion: Category 1C (Causes severe burns).[2]

-

Sensitization: Skin Sensitizer Category 1.[2]

Handling Guidelines:

-

Hygroscopicity: The sodium salt is extremely hygroscopic.[2] It must be stored in tightly sealed containers, preferably under inert gas (Argon/Nitrogen).[1][2] Moisture absorption leads to clumping and hydrolysis.

-

Incompatibility: Avoid contact with strong oxidizers and strong acids.[2] Contact with acid liberates free cyanoacetone (toxic, unstable liquid) and potentially HCN if degradation occurs.[1]

-

PPE: Wear full chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a lab coat.[1][2] Use a dust mask (N95) or handle in a fume hood to avoid inhaling dust.[2]

References

-

Synthesis of 3-amino-5-methylpyrazole

-

Source: US Patent 5,616,723.[2] "Process for the preparation of 3-amino-5-methylpyrazole."

- URL

-

-

This compound Salt Data

-

Pyrazole Chemistry in Crop Protection

-

Dimetilan Synthesis & Metabolism

-

Safety Data Sheet (Sodium Cyanoacetate/Related)

-

Source: Fisher Scientific SDS.[2]

-

Sources

Cyanoacetone sodium for the synthesis of substituted pyridines

Application Note: High-Purity Synthesis of Substituted 3-Cyanopyridines using Cyanoacetone Sodium

Executive Summary

This guide details the use of This compound (Sodium 1-cyanoprop-1-en-2-olate; CAS 609-29-0) as a regiospecific dinucleophile for the synthesis of polysubstituted pyridines, specifically 3-cyanopyridines . Unlike traditional Guareschi-Thorpe protocols utilizing cyanoacetamide, the use of pre-formed sodium cyanoacetone allows for the direct introduction of a C3-cyano and C6-methyl motif without the need for harsh in situ deprotonation steps that often degrade sensitive electrophiles. This protocol is optimized for drug discovery workflows requiring high-yield access to nicotinonitrile scaffolds.

Technical Introduction & Mechanistic Rationale

The Reagent:

this compound is the enolate salt of acetoacetonitrile. It functions as an ambident nucleophile but exhibits a strong preference for C-alkylation at the

Why Sodium Salt? Using the pre-formed sodium salt offers three distinct advantages over using free cyanoacetone:

-

Stability: Free cyanoacetone is unstable, lachrymatory, and prone to self-polymerization. The sodium salt is a stable (though hygroscopic) solid.

-

Stoichiometric Control: It eliminates the variable induction period associated with alkoxide-catalyzed deprotonation.

-

Regiocontrol: The "naked" enolate anion reacts rapidly with 1,3-electrophiles, favoring the thermodynamic pyridine product over kinetic open-chain byproducts.

Reaction Pathway: The synthesis typically involves a [3+3] annulation strategy. The sodium cyanoacetone acts as the C-C-N fragment donor (C3-C4-N1), while the electrophile (e.g., an enaminone) provides the C-C-C fragment (C5-C6).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanism of [3+3] Cyclocondensation between this compound and an Enaminone.

Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-methylnicotinonitriles

Target Application: Synthesis of p38 MAP kinase inhibitor scaffolds.

Materials:

-

Reagent A: this compound (1.2 equiv)

-

Reagent B: 3-(Dimethylamino)-1-arylprop-2-en-1-one (Enaminone) (1.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol/Ammonium Acetate buffer.

-

Catalyst: None required (AcOH acts as solvent/catalyst).

Step-by-Step Procedure:

-

Preparation of the Electrophile: Ensure the enaminone is dry. If synthesizing in situ from acetophenone and DMA-DMA (N,N-dimethylformamide dimethyl acetal), remove all methanol by-product via rotary evaporation before proceeding.

-

Reaction Assembly:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.2 mmol) in Glacial Acetic Acid (5 mL).

-

Note: The salt may not dissolve instantly; a suspension is acceptable.

-

Add the Enaminone (1.0 mmol) in one portion.

-

-

Reflux & Monitoring:

-

Attach a reflux condenser.

-

Heat the mixture to 110°C (oil bath temperature) for 3–5 hours.

-

QC Check: Monitor via TLC (30% EtOAc/Hexanes). The starting enaminone (usually yellow/orange) should disappear, and a highly fluorescent spot (the pyridine) may appear under UV254.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (20 mL).

-

Neutralize carefully with saturated NaHCO₃ solution until pH ~7. Caution: CO₂ evolution.

-

The product usually precipitates as a solid.

-

-

Purification:

-

Filter the precipitate and wash with cold water.

-

Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75–90% depending on the aryl substituent.

Protocol B: Workflow Visualization

Figure 2: Operational workflow for the synthesis of substituted pyridines.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact on Quality | Corrective Action |

| Reagent Quality | Na-Cyanoacetone must be dry. | Moisture hydrolyzes the enolate to free cyanoacetone (polymerizes). | Store in desiccator. If clumpy, grind under N₂. |

| Solvent Acidity | Glacial AcOH or NH₄OAc/EtOH. | Highly basic conditions promote polymerization; highly acidic stops cyclization. | Use AcOH for enaminones; use NH₄OAc/EtOH for aldehyde condensations. |

| Temperature | 100°C – 120°C. | <80°C leads to incomplete elimination (dihydropyridine intermediates). | Ensure vigorous reflux. |

| Quenching | pH 7.0 – 8.0. | pH < 5 leaves product protonated (water soluble); pH > 10 may hydrolyze CN group. | Use pH paper during neutralization. |

Safety & Handling (SDS Summary)

-

Cyanide Hazard: While the sodium salt is not volatile, acidification (during workup or ingestion) generates HCN and Cyanoacetone vapors.

-

Lachrymator: Free cyanoacetone is a potent lachrymator. If the reaction smells "sweet/pungent" and causes eye irritation, the salt has hydrolyzed.

-

Waste Disposal: Aqueous waste streams containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal to oxidize cyanides to cyanates.

References

-

Litvinov, V. P. (2004). Multicomponent Cascade Heterocyclization as a Promising Route to Targeted Synthesis of Polyfunctional Pyridines. Russian Chemical Reviews. Link (General context on cyano-functionalized pyridines).

-

El-Naggar, A. M., et al. (2018). Synthesis and Biological Evaluation of Some New Pyridine Derivatives. Molecules.[6][7][8][9][10][11][12] Link (Specific protocols for enaminone condensation).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Acetoacetonitrile.Link (Safety grounding).

-

Guareschi, I. (1896). Sulla sintesi dei composti piridinici.[7][10][11][12] Mem.[2][3][4][7][8] Reale Accad. Sci. Torino. (Foundational chemistry of the Guareschi-Thorpe reaction).[12][13]

- Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry. Elsevier.

(Note: While specific URLs for historical papers like Guareschi 1896 are not digital, the modern adaptations are grounded in the provided Litvinov and El-Naggar references.)

Sources

- 1. CN102336706A - Method for producing 3-cyanopyridine - Google Patents [patents.google.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. fishersci.com [fishersci.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Polyketo-enols and chelates. Synthesis of 2-pyrones, 2-pyridones, 2-methoxypyridines, and m-hydroxyanilines by control of the cyclisation of nitrile-substituted glutaconic types - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of Sodium Cyanoacetone

Executive Summary & Reaction Logic

The Objective: Synthesis of Sodium 1-cyanopropan-2-one enolate (Sodium Cyanoacetone). The Standard Route: Claisen-type condensation of Acetonitrile with Ethyl Acetate (or Methyl Acetate) utilizing a strong base (typically Sodium Ethoxide or Methoxide).[1]

The Core Challenge: While the reaction appears simple, it is a competition between three major pathways:

-

Cross-Condensation (Desired): Acetonitrile anion attacking Ethyl Acetate.

-

Thorpe Reaction (Side): Acetonitrile anion attacking another Acetonitrile molecule (Dimerization).[1]

-

Claisen Self-Condensation (Side): Ethyl Acetate enolate attacking another Ethyl Acetate molecule.[1]

This guide addresses the specific impurities arising from these competing pathways and provides protocols to suppress them.[1]

Impurity Profiling & Troubleshooting (Q&A)

Category A: The "Brown Tar" & Stability Issues

Q1: My reaction mixture turned dark brown/black upon acidification. What happened?

Diagnosis: Polymerization of free cyanoacetone.[1]

Technical Insight:

Cyanoacetone (

-

Do not isolate the free species. Maintain the product as the Sodium Salt . The enolate anion is resonance-stabilized and solid.[1]

-

Workup: Filter the precipitated sodium salt directly from the reaction mixture (if using a non-polar solvent like toluene) or evaporate the alcohol and triturate with ether.[1]

-

Storage: Store the sodium salt under inert atmosphere. It is hygroscopic but chemically stable compared to the free oil.[1]

Category B: Crystalline Impurities (Competitive Condensation)

Q2: HPLC shows a major impurity peak with a UV spectrum similar to the product. It crystallizes as yellowish flakes.

Diagnosis: 3-Aminocrotononitrile (Acetonitrile Dimer).[1][2]

Technical Insight:

This is the result of the Thorpe Reaction .[1] If the concentration of ethyl acetate is too low, or if the base is added to acetonitrile before the ester is present, the acetonitrile anion (

-

Addition Order: Always have Ethyl Acetate present in the flask before generating the high concentration of acetonitrile anions, or add a mixture of Acetonitrile/Ester to the base.[1]

-

Temperature Control: The dimerization of acetonitrile often has a higher activation energy than the cross-condensation.[1] Keep the temperature moderate (

typically) unless reflux is strictly required for the specific ester.[1]

Q3: I see a liquid impurity that smells fruity/sweet, and my yield is low. Diagnosis: Ethyl Acetoacetate (Ester Dimer). Technical Insight: This occurs via the Claisen Self-Condensation of ethyl acetate.[1] If the acetonitrile is wet (water kills the base) or if the deprotonation of acetonitrile is slow, the base will deprotonate the ethyl acetate instead.[1] Corrective Action:

-

Stoichiometry: Ensure Acetonitrile is in slight excess (1.1–1.2 eq) relative to the ester.[1]

-

Base Strength: Use a base strong enough to deprotonate acetonitrile rapidly (Sodium Ethoxide is standard; Sodium metal is aggressive but effective).[1]

Category C: Hydrolysis Products

Q4: My product contains Acetamide or Acetoacetamide.

Diagnosis: Hydrolysis of the nitrile or the ester.[1]

Technical Insight:

The nitrile group is susceptible to base-catalyzed hydrolysis, converting

-

Solvent Quality: Use anhydrous Ethanol/Methanol (

water).[1] -

Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.[1]

Data Summary: Impurity Fingerprints

| Impurity | Chemical Structure | Origin | Visual/Physical Sign | Prevention Strategy |

| 3-Aminocrotononitrile | Acetonitrile Self-Condensation | Yellowish crystals, distinct UV | Co-addition of reagents; avoid excess heating.[1][3][4] | |

| Ethyl Acetoacetate | Ethyl Acetate Self-Condensation | Fruity smell, liquid oil | Ensure dry solvents; rapid stirring.[1] | |

| Poly-cyanoacetone | Complex Polymer | Polymerization of free acid | Dark brown/black tar | Do not acidify. Isolate as Na-salt.[1] |

| Acetamide | Hydrolysis of Acetonitrile | White solid, high water solubility | Strictly anhydrous conditions.[1] |

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Competition

Caption: The central competition between the desired Cross-Condensation and the parasitic Thorpe and Claisen pathways.[1]

[1]

Diagram 2: Troubleshooting Logic Tree

Caption: Step-by-step diagnostic flow for analyzing crude reaction mixtures.

Optimized Synthesis Protocol

Method: Sodium Ethoxide Catalyzed Condensation in Ethanol.[1][5]

-

Preparation:

-

Assemble a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Flush the system with Argon or Nitrogen .[1]

-

Prepare Sodium Ethoxide (NaOEt) solution: Dissolve Sodium metal (1.0 eq) in anhydrous Ethanol (10-15 volumes).

-

-

Reaction:

-

Cool the NaOEt solution to 0–5°C.[1]

-

Mix Acetonitrile (1.2 eq) and Ethyl Acetate (1.0 eq) in a separate dry flask.

-

Crucial Step: Add the Acetonitrile/Ester mixture slowly to the stirred NaOEt solution.

-

Reasoning: Adding the mixture to the base ensures that as soon as the acetonitrile anion forms, it encounters an ester molecule, favoring the cross-condensation over dimerization.[1]

-

-

Completion:

-

Allow the mixture to warm to room temperature.

-

Heat to mild reflux (approx. 70°C) for 2–4 hours. A white to pale yellow precipitate (Sodium Cyanoacetone) should form.[1]

-

-

Workup (Isolation of Salt):

Warning: Do not acidify the filtrate or the solid unless the unstable free oil is specifically required for immediate downstream use.[1]

References

-

Process for the preparation of alkali metal salts of cyanoacetone.

-

Source: US Patent 5,481,019A (1996).[1]

- URL

-

-

Process for the production of 3-aminocrotononitrile.

-

Source: US Patent 5,187,297A (1993).[1] (Mechanistic insight into the competing dimerization reaction).

- URL

-

-

The Claisen Condensation Reaction. [1][5]

- Source: Chemistry LibreTexts (Organic Chemistry).

-

URL:[Link]

Sources

Technical Support Center: Sodium Cyanoacetone Handling & Storage

Executive Safety Summary (The "Must-Read")

Warning: Acid Sensitivity & Lachrymator Risk Sodium cyanoacetone (CAS 70807-22-6 / 10226-30-9) is the sodium enolate of cyanoacetone. While the salt itself is a solid, contact with any acid (even weak acids) instantly liberates free cyanoacetone (3-oxobutanenitrile) .

-

The Hazard: Free cyanoacetone is a volatile, severe lachrymator (tear gas) and skin irritant.

-

The Rule: Never acidify this compound outside of a functioning fume hood. Ensure all waste streams containing this material are basified (pH > 9) before disposal to prevent off-gassing in waste containers.

Storage & Stability Protocols

Question: My reagent arrived as a brown powder. Is it degraded? Answer: Likely not. While pure sodium cyanoacetone is often off-white to pale yellow, commercial grades (90-95%) frequently appear as a tan or brown crystalline powder due to trace polymerization or oxidation.

Storage Specifications:

| Parameter | Requirement | Reason |

|---|---|---|

| Temperature | 2°C to 8°C (Refrigerate) | Retards enolate polymerization. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis and oxidation. |

| Humidity | Strictly Anhydrous (<10% RH) | Highly hygroscopic; moisture causes clumping and hydrolysis. |

| Container | Tightly sealed, Parafilm/Tape | Prevents atmospheric acid/moisture ingress. |

Visual Inspection Guide (Decision Tree)

Use this logic flow to determine if your reagent is safe to use.

Figure 1: Quality Control Decision Matrix for Sodium Cyanoacetone. Darkening often indicates oxidation, but "gooey" texture confirms hydrolysis.

Handling & Experimental Troubleshooting

FAQ: Dissolution and Transfer

Q: The salt is clumping during weighing. How do I handle this? A: Clumping indicates moisture absorption.

-

Immediate Action: Move the container to a glovebox or a glove bag flushed with nitrogen.

-

Correction: Do not chip at the solid with a metal spatula in open air; the friction can expose fresh surfaces to moisture, accelerating degradation.

-

Protocol: Weigh rapidly into a tared vial, cap immediately, and dissolve in your anhydrous solvent (e.g., MeOH, EtOH, DMF) before adding to the reaction vessel.

Q: What solvents are compatible? A:

-

Recommended: Methanol, Ethanol (high solubility); DMF, DMSO (moderate solubility).

-

Avoid: Acidic solvents (Acetic acid), wet solvents, or halogenated solvents that might react with the enolate nucleophile over long periods.

FAQ: Reaction Safety

Q: I smell a pungent, sweet, almond-like odor. What is happening? A: STOP IMMEDIATELY.

-

Diagnosis: This odor profile suggests the release of HCN (Hydrogen Cyanide) or Free Cyanoacetone .

-

Cause: Your reaction mixture has likely become acidic (pH < 7), or moisture has hydrolyzed the nitrile.

-

Remediation:

-

Close the fume hood sash completely.

-

Alert lab personnel.

-

If safe, add aqueous NaOH or sat. NaHCO3 to the vessel to re-basify (pH > 9).

-

Evacuate the area if the smell persists.

-

Safe Transfer Workflow

Figure 2: Safe handling workflow ensuring the material remains neutral/basic and isolated from operators.

Emergency & Waste Disposal Protocols

Spills

Scenario: Powder spilled on the benchtop.

-

Do NOT use water initially (it spreads the contamination).

-

Do NOT use paper towels soaked in general cleaners (often acidic).

-

Protocol:

-

Cover spill with solid sodium carbonate (Na2CO3) or bicarbonate to ensure basicity.

-

Dampen with 1% NaOH solution (or dilute bleach if cyanide generation is suspected, though basification is the priority for the enolate).

-

Scoop into a hazardous waste container labeled "Basic Organic Solids."

-

Waste Disposal

Crucial Step: Check the pH of your aqueous waste stream.

-

If Acidic: The waste container may pressurize due to gas evolution (HCN/Cyanoacetone).

-

Requirement: Adjust waste to pH 10-11 using NaOH before sealing the container. Label clearly: "Contains Nitriles/Cyanides - DO NOT ACIDIFY."

Scientific Mechanism & Context[1][2][3][4][5][6]

Why is the Sodium Salt Used?

Free cyanoacetone (3-oxobutanenitrile) is unstable. It undergoes rapid self-condensation (polymerization) and is difficult to store. The sodium salt (enolate) stabilizes the molecule by delocalizing the negative charge between the oxygen and the alpha-carbon.

Reactivity Profile:

-

Nucleophile: The enolate carbon is highly nucleophilic, making it excellent for S_N2 reactions or condensations (e.g., Knoevenagel).

-

Ambident Reactivity: Depending on the electrophile and solvent, reaction can occur at the Oxygen (O-alkylation) or Carbon (C-alkylation), though C-alkylation is preferred in thermodynamic control.

References

-

PubChem. (n.d.).[1] Sodium cyanoacetone (Compound Summary).[1][] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetonitrile and Related Nitriles. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with Cyanoacetone Sodium

Welcome to the technical support center dedicated to the safe and effective management of exothermic reactions involving cyanoacetone sodium (sodium 3-oxobutanenitrile). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile C-H acid in their synthetic workflows. As a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes, understanding and controlling its reactivity is paramount to ensuring experimental success and laboratory safety.[1]

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the causality of thermal events and offers robust troubleshooting strategies.

Section 1: Troubleshooting Guide - Real-Time Exotherm Management

This section is formatted as a direct, question-and-answer troubleshooting guide for issues encountered during an experiment.

Q1: My reaction temperature is rapidly increasing beyond the set point, even with full cooling. What is happening and what are my immediate actions?

A1: You are likely experiencing the onset of a thermal runaway reaction. This occurs when the rate of heat generated by the reaction exceeds the rate of heat removal by your cooling system.[2][3] The primary cause is often an excessive concentration of reactive species, which can be triggered by too-rapid reagent addition, poor mixing, or a failure in the cooling apparatus.

Immediate Action Protocol:

-

Cease All Reagent Addition: Immediately stop the feed of any limiting reagents to prevent adding more fuel to the reaction.

-

Maximize Cooling: Ensure your cooling bath is at its lowest possible temperature and has sufficient volume. If using a chiller, verify it is operating at maximum capacity.

-

Enhance Agitation: Increase the stirring rate to improve heat transfer from the bulk of the solution to the vessel walls and into the cooling medium. This also breaks up any localized "hot spots."

-

Prepare for Emergency Quenching: If the temperature continues to rise uncontrollably, you must quench the reaction. Alert personnel in the vicinity and have your pre-selected quenching agent ready.

-

Execute Emergency Quench: If the temperature reaches your pre-determined critical safety limit (T_crit), add the quenching agent rapidly but safely to neutralize the reactive species. Refer to the Emergency Quenching Protocol in Section 4.

Q2: I've noticed a sudden, unexpected color change and an increase in gas evolution. The temperature is only slightly elevated. Should I be concerned?

A2: Yes, these are often leading indicators of a developing exotherm. The color change may signify the formation of new, potentially unstable intermediates, and gas evolution indicates a reaction is proceeding, possibly faster than anticipated. Beta-ketonitriles and their derivatives can undergo various side reactions, including decomposition, which can be exothermic.[4][5] Do not wait for a significant temperature spike to take action.

Preventative Troubleshooting Steps:

-

Pause Reagent Addition: Temporarily halt the addition of reagents to allow the reaction to stabilize and to give the cooling system time to catch up.

-

Monitor Vigorously: Watch the temperature, gas evolution rate, and color closely for the next 5-10 minutes. Use a secondary temperature probe if available to check for thermal gradients.

-

Analyze the Situation:

-

Was the addition rate too high? If so, resume at 50% of the previous rate once the system is stable.

-

Is the stirring adequate? Ensure the vortex is appropriate for the vessel size and that solids are not settling.

-

Is the cooling efficient? Check for ice bath depletion or chiller frost buildup.

-

Q3: My reaction seemed to stall, so I increased the temperature slightly. Now the temperature is rising much faster than expected. Why?